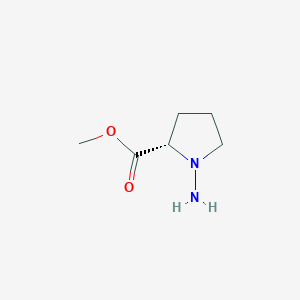

N-alpha-Amino-L-proline methyl ester

Description

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl (2S)-1-aminopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4,7H2,1H3/t5-/m0/s1 |

InChI Key |

GPTHYJZLMPEXPV-YFKPBYRVSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1N |

Canonical SMILES |

COC(=O)C1CCCN1N |

sequence |

P |

Origin of Product |

United States |

Comparison with Similar Compounds

L-Proline Derivatives

- N-Methylproline (CAS 475-11-6) : Features a methyl group on the proline nitrogen instead of the carboxyl ester. This substitution reduces hydrogen-bonding capacity but increases lipophilicity, impacting its role in peptide synthesis and enzyme interactions .

- N-Boc-trans-4-amino-L-proline methyl ester (CAS 121148-00-3): Contains a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl ester on the carboxyl. The Boc group enhances stability during peptide coupling reactions, a feature absent in N-alpha-Amino-L-proline methyl ester .

Linear Amino Acid Methyl Esters

- L-Alanine methyl ester (CAS 10065-72-2) : A simple linear ester with a molecular weight of 103.12 g/mol. Unlike proline derivatives, it lacks cyclic constraints, leading to higher conformational flexibility and faster hydrolysis rates .

- Methyl N-acetylphenylalaninate (CAS 21156-62-7): Incorporates an acetylated amino group and a phenylalanine side chain. The aromatic moiety increases steric hindrance and UV activity, making it useful in spectroscopic studies .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|

| This compound | C7H12N2O2 | 156.18 | Not provided | Coordination chemistry, peptide synthesis |

| N-Methylproline | C6H11NO2 | 129.16 | 475-11-6 | Enzyme inhibition, structural biology |

| L-Alanine methyl ester | C4H9NO2 | 103.12 | 10065-72-2 | Model for ester hydrolysis studies |

| N-Boc-trans-4-amino-L-proline methyl ester | C12H20N2O4 | 256.30 | 121148-00-3 | Protected intermediate in peptide synthesis |

Preparation Methods

Direct Esterification of L-Proline with Methanol and Acid Catalysts

One of the classical approaches to prepare amino acid methyl esters, including proline derivatives, involves direct esterification of the amino acid with methanol in the presence of an acid catalyst or activating reagent.

General Procedure : L-proline is reacted at room temperature with methanol and chlorotrimethylsilane (TMSCl) as a catalyst. The reaction proceeds smoothly to give the amino acid methyl ester hydrochloride salt after concentration of the reaction mixture. This method is noted for its mild conditions and good to excellent yields.

-

- Amino acid (0.1 mol)

- Freshly distilled chlorotrimethylsilane (0.2 mol)

- Methanol (100 mL)

- Room temperature stirring until completion (monitored by TLC)

-

- Mild reaction conditions

- Avoids harsh reagents or elevated temperatures

- Produces stable hydrochloride salts of the methyl esters

-

- Requires careful control to avoid racemization

- Typically yields the methyl ester hydrochloride, which may require further neutralization or purification for some applications

Multi-Step Conversion from L-Proline via Oxazolidinone Intermediates

A more sophisticated and targeted method for preparing N-alpha-amino-L-proline methyl ester involves a multi-step sequence starting from L-proline, utilizing oxazolidinone intermediates and alkylation steps.

-

- Formation of 2-Trichloromethyloxazolidinone : L-proline reacts with chloral hydrate in a suitable solvent (preferably toluene) under azeotropic distillation conditions to form a cyclic oxazolidinone intermediate.

- Methylation : The oxazolidinone is methylated using methyl bromide or methyl iodide to introduce the methyl ester functionality.

- Hydrolysis/Conversion : The methylated intermediate is then treated with aqueous hydrochloric acid or sodium methoxide to yield the this compound.

Solvent Effects : Toluene is preferred over acetonitrile due to higher yields and better reaction conversion. For example, yields with toluene were significantly higher (up to 67% for the first step) compared to acetonitrile, which showed less than 50% conversion in some cases.

| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Formation of oxazolidinone | L-proline + chloral hydrate, 65°C, azeotropic distillation | Toluene | 67 | Higher yield with toluene vs acetonitrile |

| 2. Methylation | Methyl bromide or methyl iodide | Chloroform or suitable solvent | 58-75 | Methyl iodide gives ~58% yield (Wang et al.) |

| 3. Hydrolysis/conversion | Aqueous HCl or sodium methoxide | Aqueous phase | 70 | Final conversion to methyl ester salt |

-

- Enables selective introduction of the methyl ester at the alpha position

- Produces conformationally restricted amino acid derivatives useful for peptidomimetics

- Can be optimized for higher yields by solvent choice and reaction conditions

-

- Multi-step process requiring careful control of reaction conditions

- Use of chloral and methyl halides requires handling of hazardous reagents

Repeated Reflux Method for Amino Acid Methyl Esters

Another reported method involves refluxing amino acids with methanol and acid catalysts repeatedly to drive the esterification to completion, achieving very high purity and conversion rates.

-

- The reaction mixture of amino acid and methanol is refluxed with an acid catalyst.

- Steps of reflux and concentration are repeated multiple times (up to 5-10 cycles).

- This iterative process increases the ratio of amino acid converted to the methyl ester, reaching purities above 99.5% after multiple cycles.

-

- High purity methyl esters

- Scalable for industrial applications

-

- Time-consuming due to multiple reflux cycles

- Requires careful monitoring to avoid degradation

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct esterification with TMSCl | L-proline | Methanol, chlorotrimethylsilane | Room temperature, stirring | Good to excellent | Mild, simple | May need further purification |

| Multi-step oxazolidinone route | L-proline | Chloral hydrate, methyl bromide/iodide, aqueous HCl | 65°C, azeotropic distillation, methylation, hydrolysis | 58-75 (stepwise) | Selective, useful for peptidomimetics | Multi-step, hazardous reagents |

| Repeated reflux esterification | Amino acid | Methanol, acid catalyst | Reflux, multiple cycles | >99.5 (after repeats) | High purity, scalable | Time-consuming |

Detailed Research Findings and Notes

The choice of solvent critically affects the yield and efficiency of the oxazolidinone intermediate formation; toluene outperforms acetonitrile significantly.

Methyl iodide and methyl bromide are effective methylating agents, but methyl iodide tends to give slightly lower yields (~58%) compared to methyl bromide in some reports.

The direct esterification method with chlorotrimethylsilane is widely used for amino acids in general and provides a straightforward route to methyl ester hydrochlorides, including proline derivatives.

Repeated reflux cycles in methanol with acid catalysts can push the conversion to near quantitative levels, which is valuable for industrial synthesis.

Analytical derivatization techniques such as 2,4-DNB Schiff base formation are essential for sensitive detection and quantification during synthesis and purification.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-alpha-Amino-L-proline methyl ester, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically starts with L-proline derivatives. For example, methyl esterification can be achieved via carbodiimide-mediated coupling with methanol under anhydrous conditions. Critical parameters include pH control (neutral to slightly acidic), temperature (0–25°C), and catalyst selection (e.g., DCC/DMAP). Purity is monitored using HPLC or TLC, with yields influenced by solvent polarity (e.g., dichloromethane or DMF) .

Q. How is the purity and structural integrity of this compound characterized in academic research?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm esterification (e.g., methyl ester peak at ~3.6 ppm for H) and proline ring conformation.

- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) quantifies purity.

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] for CHNO).

Safety protocols (e.g., handling hygroscopic samples under inert gas) are critical to prevent degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for high-throughput applications?

- Methodological Answer : The Taguchi method (orthogonal array design) reduces experimental runs while identifying critical parameters. For example:

- Factors : Catalyst concentration (0.5–1.5 wt%), solvent polarity, temperature (25–60°C), and reaction time.

- Response Variables : Yield, enantiomeric excess (ee), and byproduct formation.

Signal-to-noise (S/N) ratios prioritize factors (e.g., catalyst concentration contributes >70% to yield variance). Validation via ANOVA confirms reproducibility .

Q. What analytical challenges arise in quantifying degradation products of this compound under varying pH conditions?

- Methodological Answer :

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS/MS identify hydrolyzed products (e.g., free proline or methyl ester hydrolysis).

- pH-Dependent Kinetics : Pseudo-first-order rate constants () are calculated using UV-Vis spectroscopy. Buffered solutions (pH 2–9) reveal maximal stability at pH 4–6.

Contradictions in degradation pathways (e.g., ester vs. amide bond cleavage) require multi-technique validation (NMR, IR) .

Q. How does this compound interact with enzymatic systems in bioactivity studies?

- Methodological Answer : Enzymatic hydrolysis assays (e.g., with proteases or esterases) assess metabolic stability:

- Substrate Specificity : Unlike acetylated amino acids (e.g., N-acetyl-L-methionine), proline derivatives resist hydrolysis due to ring rigidity.

- Kinetic Analysis : and values are determined via Michaelis-Menten plots. Competitive inhibition studies (e.g., with L-proline analogs) validate binding specificity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Dynamic vs. Static Conformations : NMR detects flexible conformers (e.g., ring puckering), while X-ray captures dominant solid-state structures.

- DFT Calculations : Gaussian-based simulations (B3LYP/6-31G**) model energetically favorable conformers. Discrepancies in torsional angles (e.g., Cγ-endo vs. exo) require temperature-dependent NMR or cryo-crystallography .

Q. What strategies enable functionalization of this compound for peptide mimetics or prodrugs?

- Methodological Answer :

- Side-Chain Modification : Mitsunobu reaction introduces alkyl/aryl groups at the proline nitrogen.

- Ester Hydrolysis Control : Selective deprotection (e.g., LiOH/THF/water) retains the methyl ester while cleaving tert-butyl groups.

- Biological Evaluation : Circular dichroism (CD) assesses helical induction in peptide chains, while cytotoxicity assays (e.g., MTT) validate prodrug activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.